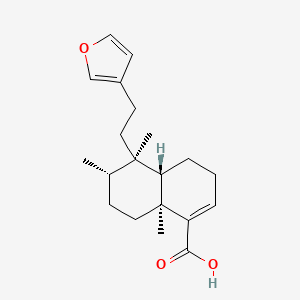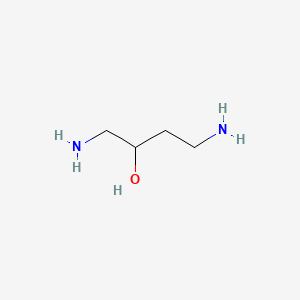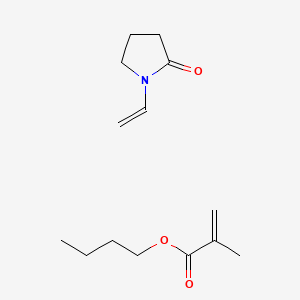![molecular formula C35H41Cl2F3N4O4 B1209827 5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride CAS No. 99661-28-6](/img/structure/B1209827.png)
5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its quinazoline core, which is often associated with biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the quinazoline intermediate with 4-phenethyl-1-piperazine, often under reflux conditions.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the quinazoline core can lead to the formation of dihydroquinazoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of nitro or halogenated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinazoline derivatives with biological targets. It can serve as a probe to investigate the binding affinities and mechanisms of action of related compounds.
Medicine
In medicinal chemistry, 5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride has potential as a lead compound for the development of new drugs. Its structure suggests possible activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the formulation of specialty chemicals for various applications.
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperazine moiety may enhance binding affinity and selectivity, while the trifluoromethyl group can improve metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Phenethyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline
- 5,7-Dimethyl-2,4-dioxo-3-(2-trifluoromethylphenyl)quinazoline
- 1-(3-(4-Phenethyl-1-piperazinyl)propyl)-3-(2-trifluoromethylphenyl)quinazoline
Uniqueness
Compared to similar compounds, 5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride stands out due to its unique combination of functional groups. The presence of both the piperazine and trifluoromethyl groups enhances its potential biological activity and stability, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
99661-28-6 |
|---|---|
Molekularformel |
C35H41Cl2F3N4O4 |
Molekulargewicht |
709.6 g/mol |
IUPAC-Name |
ethyl 5,7-dimethyl-2,4-dioxo-1-[3-[4-(2-phenylethyl)piperazin-1-yl]propyl]-3-[2-(trifluoromethyl)phenyl]quinazoline-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C35H39F3N4O4.2ClH/c1-4-46-33(44)30-24(2)23-29-31(25(30)3)32(43)42(28-14-9-8-13-27(28)35(36,37)38)34(45)41(29)17-10-16-39-19-21-40(22-20-39)18-15-26-11-6-5-7-12-26;;/h5-9,11-14,23H,4,10,15-22H2,1-3H3;2*1H |
InChI-Schlüssel |
CPUQPTMXKBMGSW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)N(C(=O)N(C2=O)C3=CC=CC=C3C(F)(F)F)CCCN4CCN(CC4)CCC5=CC=CC=C5)C.Cl.Cl |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)N(C(=O)N(C2=O)C3=CC=CC=C3C(F)(F)F)CCCN4CCN(CC4)CCC5=CC=CC=C5)C.Cl.Cl |
| 99661-28-6 | |
Synonyme |
6-ethoxycarbonyl-5,7-dimethyl-1-(3-(4-phenethyl-1-piperazinyl)propyl)-3-(alpha,alpha,alpha-trifluoro-2-tolyl)-2,4(1H,3H)-quinazolinedione dihydrochloride SP 294 SP-294 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















